molecular formula C12H10N2OS2 B13997041 Benzamide, N-[(3-thienylamino)thioxomethyl]- CAS No. 66645-96-3

Benzamide, N-[(3-thienylamino)thioxomethyl]-

Cat. No.: B13997041
CAS No.: 66645-96-3
M. Wt: 262.4 g/mol
InChI Key: VQRLJHROAUQNKB-UHFFFAOYSA-N
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Description

Benzamide, N-[(3-thienylamino)thioxomethyl]- is a chemical compound with a unique structure that includes a benzamide core and a thienylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(3-thienylamino)thioxomethyl]- typically involves the reaction of benzoyl chloride with thienylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(3-thienylamino)thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-[(3-thienylamino)thioxomethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzamide, N-[(3-thienylamino)thioxomethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[(3-thienylamino)thioxomethyl]- is unique due to its specific combination of a benzamide core and a thienylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

66645-96-3

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(thiophen-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C12H10N2OS2/c15-11(9-4-2-1-3-5-9)14-12(16)13-10-6-7-17-8-10/h1-8H,(H2,13,14,15,16)

InChI Key

VQRLJHROAUQNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CSC=C2

Origin of Product

United States

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